Xibenolol Beta-Adrenoceptor Selectivity Profile: Non-Selective Like Propranolol, Distinct from Atenolol
In conscious dogs, xibenolol (D-32) exhibits a non-selective beta-blocking profile quantitatively comparable to propranolol but clearly differentiated from the beta1-selective atenolol [1]. The ratio of the dose required for 50% inhibition of isoprenaline-induced tachycardia to that for 50% inhibition of isoprenaline-induced hypotension was 0.69 for D-32, 0.67 for propranolol, and 0.03 for atenolol [1]. A ratio near 1.0 indicates balanced beta1/beta2 blockade; a very low ratio indicates pronounced beta1 selectivity. Thus, D-32 and propranolol are functionally non-selective, whereas atenolol is highly beta1-selective in this in vivo model [1].
| Evidence Dimension | Beta1/beta2 selectivity (ratio of isoprenaline-tachycardia ID50 to isoprenaline-hypotension ID50) |
|---|---|
| Target Compound Data | D-32: 0.69 |
| Comparator Or Baseline | Propranolol: 0.67; Atenolol: 0.03 |
| Quantified Difference | D-32/propranolol ratio difference: ~0.02 (essentially equipotent); D-32/atenolol ratio difference: 0.66 (23-fold higher ratio for D-32, confirming non-selectivity vs. high beta1 selectivity) |
| Conditions | Conscious dogs; isoprenaline-induced tachycardia (beta1) and hypotension (beta2); oral pretreatment with D-32, propranolol, or atenolol [1] |
Why This Matters
Procurement of xibenolol instead of atenolol is essential when a non-selective beta-blocker reference standard with balanced beta1/beta2 blockade is required for in vivo pharmacological studies.
- [1] Himori N, Izumi A, Ishimori T. Duration and selectivity in beta-adrenoceptor blocking action of a beta-adrenoceptor blocking drug, D-32 in conscious dogs. Naunyn Schmiedebergs Arch Pharmacol. 1981;316(1):19-23. View Source
